2-Chloro-5-(trifluoromethyl)benzamide

Description

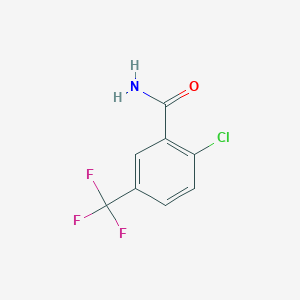

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUCBTSYBQHPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378753 | |

| Record name | 2-chloro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20566-93-2 | |

| Record name | 2-chloro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Trifluoromethyl Benzamide

Established Synthetic Pathways for 2-Chloro-5-(trifluoromethyl)benzamide

The synthesis of this compound can be approached through two primary established routes: the hydrolysis of a nitrile precursor and the amidation of a benzoic acid derivative. These methods are foundational in accessing this important chemical intermediate.

Synthesis from 2-Chloro-5-(trifluoromethyl)benzonitrile Precursors

The hydrolysis of the nitrile group in 2-Chloro-5-(trifluoromethyl)benzonitrile provides a direct route to the corresponding benzamide (B126). This transformation can be achieved under either acidic or basic conditions. While a specific protocol for the direct hydrolysis of 2-Chloro-5-(trifluoromethyl)benzonitrile is not extensively detailed in the provided literature, the hydrolysis of a positional isomer, 2-chloro-6-trifluoromethyl benzonitrile, offers a relevant example. In a patented method, this isomer is heated in the presence of a catalyst, such as sodium hydroxide (B78521), potassium hydroxide, or lithium hydroxide, in a suitable solvent like water, methanol, or ethanol (B145695) to yield the benzamide. google.com Generally, the hydrolysis of nitriles is a well-established reaction that proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon, followed by tautomerization to the amide.

A related synthesis of a nitrated analogue, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), begins with 2-chloro-5-(trifluoromethyl)benzonitrile. nih.goviucr.org This starting material is first subjected to a nitrating acid mixture to introduce a nitro group, yielding 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile, which is then converted to the corresponding benzoic acid. nih.gov

Conversion of Benzoic Acid Derivatives to Benzamides

A common and versatile method for the synthesis of benzamides is the conversion of the corresponding benzoic acid. This typically involves the activation of the carboxylic acid, followed by reaction with an amine. The precursor, 2-chloro-5-(trifluoromethyl)benzoic acid, can be synthesized from p-chlorobenzotrifluoride. google.com

The conversion of the benzoic acid to the benzamide is often achieved by first forming an acid chloride. For instance, in the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the corresponding benzoic acid is treated with thionyl chloride (SOCl₂) to form the highly reactive acid chloride. nih.goviucr.org This intermediate is then reacted with a concentrated ammonia (B1221849) solution to afford the desired benzamide in good yield. nih.goviucr.org This two-step process is a widely used and efficient method for the preparation of primary amides from carboxylic acids.

| Starting Material | Reagents | Intermediate | Final Product | Reference(s) |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 1. Thionyl chloride (SOCl₂) 2. Concentrated ammonia (NH₃) | 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | nih.goviucr.org |

Advanced Synthetic Approaches to Analogues and Derivatives of this compound

The core structure of this compound can be further modified to create a diverse range of analogues and derivatives. Advanced synthetic methods, including nucleophilic substitution and transition-metal-catalyzed coupling reactions, are instrumental in this process.

Nucleophilic Substitution Reactions in Benzamide Synthesis

The chloro- and trifluoromethyl-substituted benzene (B151609) ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing trifluoromethyl group, in particular, activates the ring towards attack by nucleophiles. libretexts.org This allows for the displacement of the chlorine atom by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups onto the benzamide scaffold.

For SNAr to occur, the aryl halide should ideally have electron-withdrawing substituents positioned ortho or para to the leaving group, as this placement allows for the resonance stabilization of the negatively charged intermediate (Meisenheimer complex). libretexts.org In the case of this compound, the trifluoromethyl group is in the meta position relative to the chlorine atom, which is less activating. However, the cumulative electron-withdrawing effect of the trifluoromethyl and amide groups can still facilitate SNAr reactions under appropriate conditions, especially with strong nucleophiles.

A study on the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a similarly electron-deficient system, demonstrates the feasibility of displacing a halogen with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.net These reactions provide a pathway to a diverse set of substituted benzamide analogues.

Coupling Reactions in Benzamide Framework Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex benzamide derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. tcichemicals.comrsc.org this compound, or its precursor 2-chloro-5-(trifluoromethyl)benzonitrile, can serve as the organohalide partner, reacting with various boronic acids or their esters to introduce new aryl or vinyl substituents at the 2-position. The trifluoromethyl group can play a crucial role in promoting these transformations. researchgate.net The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction could be employed to introduce an alkenyl group at the 2-position of the benzamide ring. The reaction is catalyzed by a palladium salt and requires a base. libretexts.orgyoutube.com

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It is a highly versatile method for synthesizing N-aryl and N-heteroaryl benzamide derivatives. This compound or its precursors can be coupled with a wide range of primary and secondary amines, providing access to a library of N-substituted analogues. researchgate.nettcichemicals.comresearchgate.net

| Reaction Type | Coupling Partners | Catalyst System | Bond Formed | Reference(s) |

| Suzuki-Miyaura | Aryl/vinyl halide + Organoboron | Palladium catalyst + Base | C-C | tcichemicals.comrsc.orgresearchgate.net |

| Heck | Aryl/vinyl halide + Alkene | Palladium catalyst + Base | C-C | organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig | Aryl halide + Amine | Palladium catalyst + Ligand + Base | C-N | wikipedia.orgorganic-chemistry.orgtcichemicals.com |

Preparative Methods for Pyridinyloxy-Substituted Benzamidoximes

A notable class of derivatives are the pyridinyloxy-substituted benzamidoximes. The synthesis of these compounds often starts from precursors that are structurally related to the building blocks of this compound. For example, a synthetic route to 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzamidoxime has been developed.

This synthesis begins with the reaction of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with 4-cyanophenol in the presence of potassium carbonate in DMF. This nucleophilic aromatic substitution reaction yields 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile. The resulting nitrile is then converted to the benzamidoxime (B57231) by treatment with hydroxylamine. This method provides a scalable preparative route to these fluorine-containing n-pyridinyloxy-substituted benzamidoximes.

Reaction Mechanisms and Reactivity Studies of this compound and Related Compounds

The chemical behavior of this compound is dictated by the interplay of its three core components: the benzamide group, the chloro substituent, and the trifluoromethyl substituent. The amide functionality offers sites for both nucleophilic and electrophilic attack, while the halogen and trifluoromethyl groups profoundly influence the reactivity of the aromatic ring through their electronic effects. Understanding these interactions is key to predicting reaction outcomes and designing synthetic pathways.

Oxidation and Reduction Pathways of Benzamide Derivatives

The oxidation and reduction of benzamide derivatives can proceed through several pathways, targeting either the amide group, the aromatic ring, or its substituents. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the literature, the reactivity can be inferred from related compounds.

Oxidation: The oxidation of benzamides typically requires strong oxidizing agents and can be challenging due to the stability of the amide bond. For tertiary benzamides, oxidation often occurs at the α-position of the N-alkyl groups, leading to N-acylamides and dealkylation products. rsc.org This process is thought to proceed via hydrogen atom abstraction to form a carbon-centered radical. rsc.org For primary benzamides like this compound, direct oxidation of the amide group is less common under standard conditions. However, the aromatic ring itself can be subject to oxidation under harsh conditions, though this is often non-selective and can lead to degradation. Photocatalytic methods using visible light and an oxidant like oxygen have been employed to achieve dehydrogenative oxidation and amination of 2-alkyl benzamides, forming functionalized isoindolinones. rsc.org

Reduction: Reduction pathways for benzamide derivatives are more established. The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a fundamental reaction in organic synthesis.

The trifluoromethyl group (-CF₃) is generally stable to many reducing agents. However, methods for the reductive defluorination of trifluoromethylarenes have been developed, often involving single-electron transfer (SET) using photoredox catalysis to generate a radical anion. nih.gov This reactive intermediate can then cleave a C-F bond to form a difluorobenzylic radical, which can be further functionalized. nih.gov It is plausible that under specific catalytic conditions, the trifluoromethyl group in this compound could undergo similar transformations.

A direct reductive trifluoromethylation of secondary amides has been achieved by in situ activation with triflic anhydride (B1165640), followed by partial reduction and nucleophilic trifluoromethylation, yielding α-trifluoromethylamines. rsc.org

| Reaction Type | Reagents/Conditions | Potential Products from Benzamide Derivatives |

| Oxidation of N-Alkyl Benzamides | Porphyrinatoiron(III) chloride / BuᵗOOH | N-Acylamides, Secondary amides (dealkylation) |

| Photocatalytic Oxidation | Eosin Y / nBu₄NBr / O₂ / Visible Light | Hydroxyisoindolines (from 2-alkyl benzamides) |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | Amines |

| Reductive Defluorination of Ar-CF₃ | Photoredox catalysis (Single-Electron Transfer) | Difluoroalkyl aromatics |

Substitution Reactions of Halogenated and Trifluoromethylated Benzamides

The aromatic ring of this compound is highly influenced by its substituents, which dictates the course of substitution reactions. The chlorine atom and the trifluoromethyl group are both electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, ortho or para to a leaving group (the chlorine atom) makes the aromatic ring susceptible to nucleophilic attack. libretexts.org In this compound, the -CF₃ group is in the meta position relative to the chlorine. While ortho and para activation is significantly stronger, the combined electron-withdrawing effect of the -CF₃ and the benzamide group can still facilitate SNAr reactions under forcing conditions. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgsemanticscholar.org Nucleophiles attack the carbon bearing the chlorine, and the negative charge of the intermediate is stabilized by the electron-withdrawing groups. Subsequent elimination of the chloride ion restores aromaticity.

Radical Trifluoromethylation: Recent strategies have been developed for the para-selective C-H trifluoromethylation of benzamide derivatives. researchgate.netnih.gov These reactions often proceed through a radical-type nucleophilic substitution pathway, where the benzamide is activated via an iminium intermediate, lowering the LUMO of the system and facilitating the reaction. researchgate.netnih.gov

| Substituent | Electronic Effect | Directing Effect (Electrophilic) | Influence on SNAr |

| -Cl | Inductively withdrawing (-I), Weakly resonance donating (+R) | Ortho, Para-directing (Deactivating) | Acts as a leaving group |

| -CF₃ | Strongly inductively withdrawing (-I), Resonance withdrawing (-R) | Meta-directing (Strongly Deactivating) | Strongly activating (when ortho/para to leaving group) |

| -CONH₂ | Inductively withdrawing (-I), Resonance donating (+R) | Ortho, Para-directing (Deactivating) | Electron-withdrawing, can influence ring reactivity |

Competitive Reaction Pathways in Complex Benzamide Synthesis

In the synthesis of more complex molecules from benzamide precursors, the presence of multiple reactive sites can lead to competitive reaction pathways. A notable example is the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), which are antitubercular agents. nih.gov While the direct precursor in many syntheses is 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the reaction mechanisms are relevant to the reactivity of related benzamides. nih.govresearchgate.net

In one synthetic route, the corresponding benzoic acid is activated and reacted with a thiocyanate (B1210189) salt to form a highly reactive benzoyl isothiocyanate intermediate. researchgate.net This intermediate possesses two electrophilic centers: the benzoyl carbonyl carbon and the isothiocyanate carbon. A subsequent nucleophilic attack by an amine can occur at either site.

Pathway A (Desired): Attack at the isothiocyanate carbon leads to the formation of a thiourea (B124793) derivative, which then undergoes intramolecular cyclization (nucleophilic aromatic substitution of the ortho-chlorine) to form the desired benzothiazinone ring system. researchgate.net

Pathway B (Side Product): Attack at the more traditionally reactive benzoyl carbonyl carbon results in amide bond formation and displacement of the isothiocyanate group, leading to the formation of a simple N-substituted benzamide as a side product. researchgate.net

This competition illustrates how different electrophilic sites within a complex intermediate derived from a substituted benzamide can lead to divergent product outcomes. The choice of nucleophile, solvent, and reaction conditions can influence the selectivity between these competitive pathways. researchgate.net

General Amide Bond Transformations and Activation Strategies

The amide bond is notoriously stable due to resonance stabilization, which imparts a partial double bond character to the C-N bond. nih.govthieme-connect.com Consequently, transformations involving the cleavage or modification of this bond require specific activation strategies. These strategies aim to disrupt the amide resonance, making the carbonyl carbon more electrophilic or the C-N bond susceptible to cleavage.

Electrophilic Activation: This is a common strategy where a Lewis acid or Brønsted acid coordinates to the amide oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. Reagents like triflic anhydride (Tf₂O) can activate amides by forming a highly reactive O-triflyl imidate intermediate. rsc.org

Transition Metal Catalysis: In recent years, transition metal-catalyzed reactions have emerged as powerful tools for amide bond activation. rsc.org Metals like palladium, nickel, and rhodium can insert into the N-C(O) bond via oxidative addition. thieme-connect.comrsc.org This is often facilitated by designing amide precursors with N-acyl groups that twist the amide bond, weakening the resonance stabilization and making the C-N bond more accessible to the metal catalyst. Once the metal is inserted, the resulting intermediate can participate in various cross-coupling reactions.

Enzymatic and Biocatalytic Methods: Nature has evolved enzymes capable of forming and cleaving amide bonds with high efficiency and selectivity in aqueous environments. rsc.orgnih.gov ATP-dependent enzymes, for example, activate carboxylic acids by forming reactive acyl-phosphate or acyl-adenylate intermediates, which then readily react with amines. rsc.org Hydrolases, such as lipases and proteases, can also be used. While their natural function is to cleave amide bonds, the reaction equilibrium can be shifted towards synthesis by using low-water organic media or by using activated acyl donors. rsc.org

| Activation Strategy | Mechanism | Typical Reagents/Catalysts |

| Electrophilic Activation | Coordination to the amide oxygen increases carbonyl electrophilicity. | Lewis acids, Brønsted acids, Triflic anhydride (Tf₂O) |

| Transition Metal Catalysis | Oxidative addition of the metal into the amide C-N bond. | Palladium, Nickel, Rhodium complexes |

| Biocatalysis (ATP-dependent) | Formation of high-energy acyl-phosphate or acyl-adenylate intermediates. | ATP-grasp enzymes, Ligases |

| Biocatalysis (Hydrolases) | Enzyme-catalyzed reaction, often with equilibrium shifted towards synthesis. | Lipases, Proteases |

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Trifluoromethyl Benzamide

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 2-Chloro-5-(trifluoromethyl)benzamide. DFT methods, such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for predicting molecular properties.

Geometry Optimization and Electronic Structure Determination

The electronic structure, also determined through these calculations, provides information about the distribution of electrons within the molecule and the energies of the molecular orbitals.

Table 1: Illustrative Optimized Geometric Parameters of a Benzamide (B126) Derivative (based on general knowledge and data from related structures)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | ~1.39 | C-C-C (ring) | ~120 |

| C-Cl | ~1.74 | C-C-Cl | ~120 |

| C-CF3 | ~1.50 | C-C-C(O) | ~120 |

| C=O | ~1.23 | O=C-N | ~122 |

| C-N | ~1.35 | C-N-H | ~119 |

Note: This table is illustrative. Actual optimized values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to lower the energies of both the HOMO and LUMO and influence the HOMO-LUMO gap. Analysis of the spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. The HOMO is often localized on the benzene (B151609) ring and the amide group, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies of a Substituted Benzamide

| Molecular Orbital | Energy (eV) |

| HOMO | -7.0 to -6.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 5.5 to 5.0 |

Note: These are typical energy ranges for similar aromatic compounds. Specific values for this compound require dedicated calculations.

Analysis of Charge Distribution and Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and potentially near the chlorine atom, making these sites prone to electrophilic attack. The hydrogen atoms of the amide group and the benzene ring would exhibit positive potential, indicating them as sites for nucleophilic attack. The trifluoromethyl group, being strongly electron-withdrawing, would contribute to a more positive potential on the adjacent ring carbon.

Thermochemical Property Prediction and Energetic Landscape Analysis

Computational methods are also employed to predict the thermochemical properties of molecules, providing crucial data for understanding their stability and reaction energetics.

Calculation of Standard Enthalpies of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. High-level composite methods like G3MP2 and G4MP2 are often used for accurate calculations of this property. A computational study on similar compounds, 2,6-dichlorobenzamide and 2-(trifluoromethyl)benzamide, utilized these methods to determine their standard enthalpies of formation. While the specific value for this compound is not reported in the searched literature, a similar computational approach would be applicable.

Isodesmic Reaction Approaches in Thermochemistry

Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a cancellation of systematic errors in the quantum chemical calculations, resulting in more accurate predictions of thermochemical properties like the enthalpy of formation.

To calculate the standard enthalpy of formation of this compound, a suitable isodesmic reaction would be constructed. This involves choosing reference molecules with well-established experimental or accurately calculated enthalpies of formation. The enthalpy of the isodesmic reaction is calculated, and then, by applying Hess's law, the unknown enthalpy of formation of the target molecule can be determined. A study on related compounds demonstrated good agreement between formation enthalpies derived from this approach and other methods.

An example of a possible isodesmic reaction scheme for this compound is:

This compound + Benzene → Chlorobenzene + Trifluoromethylbenzene + Benzamide

By calculating the enthalpy change for this reaction at a given level of theory and using the known standard enthalpies of formation for benzene, chlorobenzene, trifluoromethylbenzene, and benzamide, the standard enthalpy of formation for this compound can be derived.

Conformational Stability and Dynamics Studies

The conformational landscape of this compound is primarily dictated by the rotational barriers around the C(aryl)-C(O) and C(O)-N bonds. Theoretical studies on substituted benzamides provide insight into the probable conformational preferences and dynamic behavior of this molecule. nih.govrsc.org The planarity of the benzamide system is influenced by the electronic and steric effects of the substituents on the phenyl ring and the amide group.

Rotation around the C(aryl)-C(O) bond determines the orientation of the amide group relative to the benzene ring. For many benzamides, a non-planar conformation, where the amide group is twisted out of the plane of the phenyl ring, is energetically favored. nih.gov In the case of this compound, the presence of the ortho-chloro substituent is expected to introduce significant steric hindrance, likely forcing the amide group to adopt a non-planar orientation to minimize steric repulsion.

The rotation around the C(O)-N bond, known as amide rotation, is a well-studied phenomenon characterized by a significant energy barrier due to the partial double bond character of the C-N bond. mdpi.comnih.govnih.govjournalspub.info This restricted rotation can lead to the existence of distinct syn and anti conformers if the nitrogen atom is substituted, though for a primary amide like this compound, it primarily influences the orientation of the amine hydrogens. Computational studies on N-benzhydrylformamides have shown that rotational barriers for the formyl group are in the range of 20–23 kcal/mol. mdpi.comnih.gov While not directly transferable, this indicates a substantial barrier to rotation around the C-N bond in amides.

Table 1: Representative Rotational Energy Barriers in Substituted Benzamides (Theoretical Values)

| Compound/Fragment | Rotational Barrier (kcal/mol) | Method of Calculation |

| N-Benzhydrylformamide (Formyl group) | 20-23 | DFT (M06-2X/6-311+G*) |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide (Amide) | 12.4 | DFT |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide (Enamine) | 11.7 | DFT |

This table presents representative data from studies on analogous compounds to illustrate the expected range of rotational barriers.

Vibrational Spectra Prediction and Interpretation

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra of molecules like this compound. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental infrared (IR) and Raman bands. researchgate.netscirp.org

The vibrational modes of this compound can be categorized based on the functional groups present: the substituted benzene ring, the trifluoromethyl group, and the amide group.

Benzene Ring Vibrations: The aromatic ring will exhibit characteristic C-H and C-C stretching vibrations. The C-H stretching modes are typically observed in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ range. The substitution pattern on the ring will influence the exact frequencies and intensities of these modes.

Trifluoromethyl Group Vibrations: The CF₃ group has several characteristic vibrational modes. The symmetric and asymmetric C-F stretching vibrations are strong and typically found in the 1100-1350 cm⁻¹ region. nih.gov CF₃ bending and rocking modes appear at lower frequencies.

Amide Group Vibrations: The primary amide group gives rise to several distinct vibrational bands. The N-H stretching vibrations are typically observed as two bands in the 3100-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. The C=O stretching vibration (Amide I band) is a strong absorption usually found between 1650 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1590-1650 cm⁻¹ range.

C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide scaled vibrational frequencies that show good agreement with experimental data. nih.govphyschemres.org The Potential Energy Distribution (PED) analysis from these calculations helps in making unambiguous assignments for each vibrational mode. scirp.org

Table 2: Predicted Vibrational Frequencies for this compound (Based on Analogous Compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3200 - 3300 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C=O Stretch (Amide I) | 1650 - 1690 |

| N-H Bend (Amide II) | 1590 - 1650 |

| C-C Aromatic Stretch | 1400 - 1600 |

| C-F Asymmetric Stretch | 1250 - 1350 |

| C-F Symmetric Stretch | 1100 - 1200 |

| C-Cl Stretch | 600 - 800 |

This table provides a representative prediction of vibrational frequencies based on data from similarly substituted aromatic compounds.

Exploration of Chemical Reactivity Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules through various descriptors. nih.govsemanticscholar.org Among these, Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comscm.comkomorowski.edu.pl

The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. chemrxiv.org For practical applications, condensed Fukui functions, which represent the reactivity of individual atoms, are often calculated. scm.com There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (electron acceptance)

f⁻(r): for electrophilic attack (electron donation)

f⁰(r): for radical attack

For this compound, the distribution of these Fukui functions will be influenced by the electronic properties of the substituents. The electron-withdrawing nature of the chloro and trifluoromethyl groups will significantly impact the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, the amide group can act as both an electron-donating and electron-withdrawing group depending on the reaction conditions.

Theoretical studies on substituted benzoic acids have shown that electron-withdrawing substituents increase the acidity by stabilizing the conjugate base. nih.govsemanticscholar.org This suggests that the acidic proton of the amide group in this compound will be relatively reactive.

The analysis of Fukui functions would likely reveal that the carbonyl carbon is a primary site for nucleophilic attack due to its partial positive charge. The aromatic ring, being electron-deficient, would also have sites susceptible to nucleophilic addition. The nitrogen and oxygen atoms of the amide group, with their lone pairs of electrons, are expected to be the primary sites for electrophilic attack.

Table 3: Predicted Reactive Sites in this compound Based on Fukui Function Analysis of Analogous Compounds

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Nucleophilic | Carbonyl Carbon, Aromatic Ring Carbons | Electron deficiency due to electronegative O, Cl, and CF₃ groups. |

| Electrophilic | Amide Nitrogen, Carbonyl Oxygen | Presence of lone pairs of electrons. |

| Radical | Aromatic Ring Carbons | Delocalization of the radical species. |

This table presents a qualitative prediction of reactive sites based on the general principles of chemical reactivity and studies on similar molecules.

Theoretical Studies on Nonlinear Optical Properties

Molecules with large dipole moments, significant polarizability, and hyperpolarizability are of great interest for applications in nonlinear optics (NLO). worldscientific.comresearchgate.net Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of novel organic molecules. nih.govresearchgate.net The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO responses.

In this compound, the trifluoromethyl and chloro groups act as electron-withdrawing substituents, while the amide group can exhibit both electron-donating (via the nitrogen lone pair) and electron-withdrawing (via the carbonyl group) character. The benzene ring provides the π-system for charge transfer. This combination of functional groups suggests that the molecule may possess interesting NLO properties.

Key NLO parameters that can be calculated computationally include:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): A measure of the second-order NLO response.

Computational studies on substituted benzamides and other aromatic compounds have shown that the nature and position of substituents have a profound effect on the NLO properties. worldscientific.comresearchgate.net For instance, increasing the electron-donating or electron-withdrawing strength of the substituents generally leads to an increase in the hyperpolarizability. The first-order hyperpolarizability of some benzamide derivatives has been found to be in the range of 3.479 × 10⁻³⁰ to 12.843 × 10⁻³⁰ esu, indicating significant NLO properties. worldscientific.com

The HOMO-LUMO energy gap is another important parameter related to NLO activity. A smaller energy gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. ekb.eg Theoretical calculations for this compound would involve geometry optimization followed by the calculation of these electronic properties to assess its potential as an NLO material.

Table 4: Representative Calculated NLO Properties of Substituted Aromatic Compounds

| Compound | Dipole Moment (Debye) | Polarizability (10⁻²⁴ esu) | First Hyperpolarizability (10⁻³⁰ esu) |

| Benzamide Derivative 1 | 5.0 - 5.6 | - | 3.479 |

| Benzamide Derivative 2 | - | - | 12.843 |

| Hexasubstituted Benzene | >10 | - | - |

This table presents a range of values from studies on various substituted benzamides and benzenes to provide a context for the potential NLO properties of the title compound.

Applications As a Chemical Intermediate and Precursor in Advanced Synthesis

Precursor in the Synthesis of Antitubercular Benzothiazinones

A critical application of the 2-chloro-5-(trifluoromethyl)benzamide structural backbone is in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov This class of compounds includes potent antitubercular agents that are active against Mycobacterium tuberculosis. nih.gov Two prominent examples, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials. researchgate.netresearchgate.netnih.gov

While this compound itself is not the direct starting material, its nitrated derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) , is a key precursor in established synthetic routes. nih.govresearchgate.net The synthesis of this essential precursor begins with a related compound, 2-chloro-5-(trifluoromethyl)benzonitrile, which undergoes nitration to form 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov This acid is then converted to its corresponding acid chloride using thionyl chloride, which subsequently reacts with ammonia (B1221849) to yield the target precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide. nih.gov

From this key benzamide (B126) precursor, the synthesis of the benzothiazinone core can proceed. One documented pathway involves reacting 2-chloro-3-nitro-5-(trifluoromethyl)benzamide with carbon disulfide and methyl iodide. nih.govresearchgate.net This reaction forms a stable intermediate, 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one, which can then be reacted with a specific secondary amine to afford the final BTZ drug candidate, such as BTZ043. nih.govresearchgate.net

| Role | Compound Name | Key Transformation |

| Starting Material | 2-chloro-5-(trifluoromethyl)benzonitrile | Nitration |

| Intermediate Acid | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Conversion to Amide |

| Key Precursor | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | Reaction with CS₂ and CH₃I |

| Intermediate Thiazinone | 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one | Reaction with secondary amine |

| Final Product Example | BTZ043 | Antitubercular Agent |

This table outlines a representative synthetic pathway for antitubercular benzothiazinones, highlighting the role of the 2-chloro-3-nitro-5-(trifluoromethyl)benzamide precursor. nih.govresearchgate.net

Building Block for the Construction of Complex Organic Molecules

In organic synthesis, compounds that can be used as foundational units to construct more elaborate molecular architectures are known as "building blocks". bldpharm.com this compound fits this description due to its multiple reactive sites, which allow for stepwise and controlled chemical modifications. This versatility makes it a valuable component in creating diverse molecular libraries, particularly for discovering new pharmacologically active agents. sigmaaldrich.com

The utility of the 2-chloro-benzamide scaffold as a building block is evident in the synthesis of various heterocyclic compounds. nih.gov For instance, research has shown that related 2-chloro-N-arylbenzamide structures can serve as precursors for novel heterocyclic systems, such as 1,3,4-thiadiazoles. chemdiv.comresearchgate.net In these syntheses, the chloro group can be displaced via nucleophilic substitution, and the amide functionality can participate in or direct cyclization reactions. The trifluoromethyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and often imparts desirable properties, such as metabolic stability and lipophilicity, to the final molecule. The benzamide unit itself is a common feature in many biologically active compounds and can be used to form bioisosteres of other functional groups. nih.gov

Role in the Development of Agrochemical Precursors

The trifluoromethylbenzamide structural unit is recognized for its significant biological activity, making it a valuable motif in the development of modern agrochemicals, including pesticides and fungicides. google.com The presence of a trifluoromethyl (CF₃) group is a hallmark of many successful agrochemical products, as it can enhance efficacy, stability, and cell membrane permeability.

The this compound molecule serves as an important precursor for introducing this key pharmacophore into new potential agrochemicals. The specific substitution pattern—a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position—is particularly relevant. Analogous structures, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), are crucial intermediates in the synthesis of commercial crop-protection products. nih.gov Research into novel insecticides has utilized 2-chloro-benzamide precursors to synthesize new heterocyclic compounds with potent insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis). researchgate.net The combination of the chloro-substituted aromatic ring and the trifluoromethyl group provides a robust scaffold for developing next-generation agrochemical agents. researchgate.net

| Structural Feature | Contribution to Agrochemical Potential |

| Trifluoromethyl (CF₃) Group | Enhances metabolic stability, lipophilicity, and binding affinity. google.com |

| Chloro Group | Provides a reactive site for further chemical modification and influences electronic properties. researchgate.net |

| Benzamide Core | A common scaffold in biologically active molecules that can participate in hydrogen bonding. google.com |

This table summarizes the key structural features of this compound that make it a valuable precursor in agrochemical research.

Utility in the Synthesis of Functional Polymers

While the direct use of this compound as a monomer in polymerization is not extensively documented, its structural features suggest potential utility in the synthesis of specialized functional polymers. The incorporation of fluorine-containing groups, such as trifluoromethyl, into polymer structures is a well-established strategy for creating materials with unique and desirable properties. researchgate.net

Fluorinated polymers often exhibit low dielectric constants, high thermal stability, and enhanced hydrophobicity (water repellency). researchgate.net Therefore, a monomer containing the trifluoromethyl group is a valuable candidate for developing advanced materials for applications in electronics and specialty coatings.

The this compound molecule possesses functional groups that could potentially participate in polymerization reactions. The amide group's nitrogen and the aromatic ring's hydrogen atoms could be reactive under certain conditions, and the chloro group could be suitable for substitution reactions in polycondensation processes. The synthesis of novel fluorinated benzoxazine (B1645224) monomers, for example, has led to polymers with low dielectric constants and high thermal stability, demonstrating the value of incorporating fluorinated aromatic structures into polymer backbones. researchgate.net This suggests that this compound could serve as a valuable building block for creating functional polymers with tailored properties, should suitable polymerization methodologies be developed.

Structure Activity Relationship Sar Investigations of 2 Chloro 5 Trifluoromethyl Benzamide Analogues

Impact of Trifluoromethyl and Chloro Substituents on Molecular Interactions

The presence of both a trifluoromethyl (-CF3) group and a chlorine (Cl) atom on the benzamide (B126) ring significantly influences the molecule's physicochemical properties and, consequently, its binding affinity for biological targets. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull affects the electron density of the entire aromatic ring, influencing its ability to participate in crucial interactions such as π-π stacking and cation-π interactions with amino acid residues in a protein's active site. Furthermore, the lipophilic nature of the trifluoromethyl group can enhance membrane permeability and improve oral bioavailability.

The chlorine atom, also an electron-withdrawing group, albeit weaker than the trifluoromethyl group, further modulates the electronic landscape of the benzamide ring. Its presence can also introduce favorable halogen bonding interactions with electron-rich atoms like oxygen or nitrogen in the binding pocket of a target protein. The combination of these two substituents creates a distinct electrostatic potential on the molecule's surface, which is critical for molecular recognition and binding specificity. The steric bulk of both the trifluoromethyl group and the chlorine atom also plays a crucial role in determining the conformational preferences of the molecule and its fit within a binding site.

Rational Design and Synthesis of Benzamide Derivatives for SAR Studies

The systematic investigation of the structure-activity relationships of 2-chloro-5-(trifluoromethyl)benzamide analogues relies on the rational design and synthesis of a diverse library of derivatives. The design process often begins with computational modeling to predict the binding modes of potential analogues and to identify key areas for modification. These in silico studies help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested.

The synthesis of these benzamide derivatives typically involves the coupling of a substituted benzoic acid with an appropriate amine. For instance, 2-chloro-5-(trifluoromethyl)benzoic acid can be activated to its corresponding acid chloride, which then reacts with a variety of primary or secondary amines to yield the desired benzamide analogues. This modular synthetic approach allows for the systematic variation of the substituent on the amide nitrogen, enabling a thorough exploration of the chemical space around the core scaffold. Purification and structural characterization of the synthesized compounds are then carried out using techniques such as chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure their identity and purity before biological evaluation.

Influence of Substituent Patterns on Biological Target Modulation (Chemical Principles)

The biological activity of this compound analogues is exquisitely sensitive to the nature and position of substituents on the aromatic rings. The following subsections explore these influences based on fundamental chemical principles.

Exploration of Aryl and Heteroaromatic Ring Substitutions

Replacing the phenyl ring of the benzamide with various aryl and heteroaromatic rings can dramatically alter the biological activity. The introduction of different aromatic systems can modify the molecule's shape, size, and electronic properties, leading to altered binding affinities and selectivities. For example, replacing the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and potentially form new interactions with the target protein. Similarly, the incorporation of other five- or six-membered heteroaromatic rings, such as thiophene, furan, or pyrazole, can introduce different electronic and steric features, leading to a diverse range of biological activities.

A hypothetical SAR study could involve synthesizing a series of analogues where the N-phenyl group is replaced with different substituted aryl and heteroaryl moieties. The biological activity of these compounds would then be evaluated to determine the optimal aromatic system for a given biological target.

| Compound ID | N-Aryl/Heteroaryl Group | Biological Activity (IC50, µM) |

| 1a | Phenyl | 5.2 |

| 1b | 4-Fluorophenyl | 2.8 |

| 1c | 4-Methoxyphenyl | 8.1 |

| 1d | Pyridin-2-yl | 1.5 |

| 1e | Thiophen-2-yl | 3.7 |

This is a hypothetical data table for illustrative purposes.

Effects of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic nature of substituents on the N-aryl ring plays a critical role in modulating the biological activity. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), can decrease the electron density of the aromatic ring, potentially enhancing interactions with electron-rich regions of the binding site. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase the electron density, which may be favorable for interactions with electron-deficient pockets.

For instance, a study on a series of benzamide derivatives targeting a specific enzyme might reveal that compounds with strong EWGs on the N-phenyl ring exhibit higher potency. This could be attributed to the enhanced ability of the ring to participate in π-stacking interactions or the formation of a key hydrogen bond that is strengthened by the electron-withdrawing nature of the substituent.

| Compound ID | Substituent on N-Phenyl Ring | Electronic Nature | Biological Activity (IC50, µM) |

| 2a | H | Neutral | 5.2 |

| 2b | 4-NO2 | Electron-Withdrawing | 0.8 |

| 2c | 4-CN | Electron-Withdrawing | 1.1 |

| 2d | 4-OCH3 | Electron-Donating | 12.5 |

| 2e | 4-CH3 | Electron-Donating | 9.7 |

This is a hypothetical data table for illustrative purposes.

Role of Linkers and Bridging Moieties in Modulating Molecular Recognition

In many drug design strategies, a linker or bridging moiety is introduced to connect the core benzamide scaffold to another pharmacophore. The nature, length, and flexibility of this linker are critical for optimizing the compound's activity. A rigid linker can pre-organize the two pharmacophores in a conformation that is optimal for binding to the target, leading to an increase in potency. In contrast, a flexible linker can allow the molecule to adopt multiple conformations, which may be beneficial if the exact binding mode is unknown or if the target has a flexible binding site.

The chemical composition of the linker can also influence the molecule's properties. For example, incorporating polar groups into the linker can improve aqueous solubility, while lipophilic linkers can enhance cell permeability. The strategic introduction of linkers can also be used to probe the distance between two binding pockets within a target protein, providing valuable information for the design of more potent and selective inhibitors.

| Compound ID | Linker | Linker Length (atoms) | Linker Flexibility | Biological Activity (IC50, µM) |

| 3a | -(CH2)- | 1 | Rigid | 15.3 |

| 3b | -(CH2)2- | 2 | Flexible | 7.8 |

| 3c | -(CH2)3- | 3 | Flexible | 2.1 |

| 3d | -O-(CH2)2- | 3 | Flexible, Polar | 4.5 |

This is a hypothetical data table for illustrative purposes.

Advanced Analytical Techniques in Benzamide Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). iucr.org This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For 2-Chloro-5-(trifluoromethyl)benzamide, with a molecular formula of C8H5ClF3NO, the theoretical exact mass is 223.0011760 u. echemi.combldpharm.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with exceptional accuracy, typically within a few parts per million (ppm), thereby confirming the elemental formula and distinguishing it from other potential isobaric compounds.

The fragmentation pattern of this compound under electron ionization (EI) or electrospray ionization (ESI) provides further structural confirmation. A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2, with an intensity approximately one-third of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁷Cl isotope. The fragmentation of benzamides typically involves the loss of the amino group (•NH2) to form a stable benzoyl cation. researchgate.net This cation can then undergo further fragmentation, such as the loss of a carbonyl group (CO).

Table 1: Illustrative HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z | Observed m/z (Illustrative) |

| [M]+ | C8H5ClF3NO+ | 223.0012 | 223.0010 |

| [M+2]+ | C8H5³⁷ClF3NO+ | 225.0012 | 225.0009 |

| [M-NH2]+ | C8H4ClF3O+ | 206.9929 | 206.9925 |

| [M-NH2-CO]+ | C7H4ClF3+ | 179.0008 | 179.0005 |

This table is illustrative and based on established fragmentation patterns for benzamides and chloro-aromatic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the separation, detection, and quantification of individual components in a mixture, making it ideal for assessing the purity of this compound. rsc.org The liquid chromatography component separates the target compound from impurities and starting materials based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. thermofisher.com The mass spectrometer then provides mass information for the eluted components, confirming the identity of the main peak as this compound and allowing for the characterization of any impurities.

A typical reversed-phase HPLC method for a compound like this compound would involve a gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape. researchgate.netiaea.org The retention time of the compound is a characteristic parameter under specific chromatographic conditions and is used for its identification. By coupling the HPLC to a mass spectrometer, a mass spectrum can be obtained for each chromatographic peak, providing definitive identification. This technique is also crucial for method validation, where parameters such as linearity, precision, and accuracy are established to ensure reliable quantification of the compound and its impurities. researchgate.net

Table 2: Representative LC-MS Method Parameters for Purity Analysis

| Parameter | Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| MS Detector | ESI Positive |

| MS Scan Range | m/z 50-500 |

This table represents a typical set of conditions and would require optimization for specific applications.

Spectroscopic Methods for In-Situ Reaction Monitoring

In-situ reaction monitoring using spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides real-time insights into the progress of a chemical reaction without the need for sample extraction. hud.ac.uk This is highly valuable for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints. The synthesis of this compound from its corresponding acid chloride, 2-chloro-5-(trifluoromethyl)benzoyl chloride, and ammonia (B1221849) is an ideal candidate for in-situ FTIR monitoring. tandfonline.comcommonorganicchemistry.comrsc.org

The reaction can be monitored by observing the changes in the infrared spectrum over time. A key transformation would be the disappearance of the characteristic carbonyl stretching frequency of the acid chloride (typically around 1770-1810 cm⁻¹) and the concurrent appearance of the amide I (C=O stretch, around 1630-1695 cm⁻¹) and amide II (N-H bend, around 1510-1570 cm⁻¹) bands of the benzamide (B126) product. nist.gov The rate of these changes can be used to determine the reaction kinetics.

Table 3: Illustrative In-Situ FTIR Monitoring of this compound Synthesis

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Acid Chloride (C=O) | Stretch | 1790 | Decreases |

| Amide I (C=O) | Stretch | 1680 | Increases |

| Amide II (N-H) | Bend | 1550 | Increases |

| Amine (N-H) | Stretch | 3300-3500 | Changes as ammonia is consumed |

This table illustrates the expected spectral changes during the amidation reaction.

Future Directions and Research Perspectives for 2 Chloro 5 Trifluoromethyl Benzamide Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future research in the synthesis of 2-chloro-5-(trifluoromethyl)benzamide and its derivatives should prioritize the development of more efficient and environmentally benign methodologies.

Catalytic Amidation: Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant chemical waste. catalyticamidation.info A key area for future research is the development of catalytic direct amidation processes for the synthesis of this compound. catalyticamidation.info This involves reacting 2-chloro-5-(trifluoromethyl)benzoic acid directly with an amine source, using catalysts to promote the reaction, with water being the only byproduct. catalyticamidation.info Investigating various catalysts, such as those based on boron or other earth-abundant metals, could lead to highly efficient and sustainable synthetic routes. catalyticamidation.info

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.govacs.orgacs.org Implementing flow chemistry for the synthesis of this compound could lead to higher yields and purity. bohrium.comresearchgate.net Future studies could focus on designing and optimizing a continuous flow process, potentially integrating multiple reaction and purification steps into a single, automated sequence. nih.govacs.org This approach is particularly beneficial for reactions that are exothermic or involve hazardous reagents. acs.org

Green Chemistry Approaches: Beyond catalytic amidation and flow chemistry, other green chemistry principles can be applied. This includes exploring the use of greener solvents, developing solvent-free reaction conditions, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov For instance, catalyst-free, microwave-assisted amination has been successfully applied to similar structures, suggesting its potential for the synthesis of this compound derivatives. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Amidation | Reduced waste, improved atom economy | Development of novel, efficient, and recyclable catalysts |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reactor design and reaction conditions |

| Green Chemistry | Minimized environmental impact | Use of sustainable solvents and energy sources |

Exploration of New Chemical Transformations and Reactivity Profiles

The unique electronic and steric properties of this compound make it an interesting substrate for exploring novel chemical transformations.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for molecular diversification. beilstein-journals.org Future research could explore the transition-metal-catalyzed C-H activation of the aromatic ring of this compound. nih.govnih.gov This would allow for the introduction of various functional groups at specific positions, leading to a wide range of novel derivatives. rsc.org The directing ability of the amide group can be exploited to achieve regioselective functionalization. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling: The chloro substituent on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions. sigmaaldrich.comacs.orgrsc.org Future studies could investigate Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commit.edunih.gov This would enable the synthesis of complex molecules with potential applications in various fields.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for a variety of chemical transformations. nih.govresearchgate.netcolumbia.edu Exploring the reactivity of this compound under photoredox conditions could unveil new reaction pathways. semanticscholar.orgresearchgate.net This could include C-H functionalization, trifluoromethylation, and other radical-mediated processes, leading to the synthesis of novel compounds that are not accessible through traditional methods. nih.gov

| Transformation | Potential Outcome | Research Focus |

| C-H Activation | Direct and regioselective functionalization | Catalyst development and mechanistic studies |

| Cross-Coupling | Synthesis of complex molecular architectures | Optimization of reaction conditions and substrate scope |

| Photoredox Catalysis | Access to novel reactivity and structures | Exploration of new photocatalytic systems and reaction pathways |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry can provide valuable insights into the reactivity and properties of this compound and its derivatives, guiding experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netacs.org This can help in understanding the mechanisms of its reactions, predicting the regioselectivity of functionalization, and rationalizing its observed properties. tandfonline.com

Molecular Docking and Dynamics Simulations: For derivatives of this compound with potential biological activity, molecular docking and dynamics simulations can be used to predict their binding modes and affinities to target proteins. nih.govtandfonline.comnih.gov This can aid in the rational design of new and more potent therapeutic agents. vensel.org

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used to develop predictive models for the biological activity of this compound derivatives. nih.gov These models can then be used to virtually screen large libraries of compounds and identify promising candidates for synthesis and biological evaluation.

| Modeling Technique | Application | Research Goal |

| DFT | Mechanistic studies, property prediction | Deeper understanding of reactivity and guidance for synthesis |

| Molecular Docking | Prediction of protein-ligand interactions | Rational design of biologically active molecules |

| QSAR/Pharmacophore | Development of predictive activity models | Virtual screening and lead optimization |

Expanding the Scope of Derivatization for Diverse Academic Applications

The versatile structure of this compound makes it an excellent starting material for the synthesis of a wide range of derivatives for various academic and industrial applications.

Medicinal Chemistry Scaffolds: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. nih.gov Future research could focus on using this compound as a scaffold for the synthesis of new libraries of compounds for drug discovery programs. walshmedicalmedia.com This could involve derivatization of the amide nitrogen, the aromatic ring, and the chloro group to explore structure-activity relationships. nih.govsemanticscholar.org

Chemical Probes and Imaging Agents: By incorporating fluorescent tags or other reporter groups, derivatives of this compound could be developed as chemical probes for studying biological processes or as imaging agents for diagnostic purposes.

Materials Science: The unique electronic properties imparted by the chloro and trifluoromethyl groups could make derivatives of this compound interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials.

| Application Area | Derivatization Strategy | Research Objective |

| Medicinal Chemistry | Diverse functionalization of the core structure | Discovery of new therapeutic agents |

| Chemical Biology | Incorporation of reporter groups | Development of tools for biological research |

| Materials Science | Synthesis of conjugated systems | Exploration of novel electronic and optical properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and selectivity?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzamide derivatives are often prepared by reacting benzoyl chlorides with amines. Key parameters include solvent choice (e.g., dichloromethane or benzene), temperature (0–50°C), and catalysts (e.g., thionyl chloride or oxalyl dichloride). Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products .

- Validation : Use NMR spectroscopy (¹H/¹³C) to confirm structural integrity and HPLC to assess purity.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Use software like Mercury (CCDC) to analyze crystal packing and intermolecular interactions .

Q. How can researchers design initial biological activity assays for this compound against bacterial targets?

- Methodology :

- Enzyme Inhibition Assays : Target enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), which are critical for bacterial fatty acid biosynthesis. Use fluorescence-based assays to measure inhibition kinetics .

- Minimum Inhibitory Concentration (MIC) : Test against Mycobacterium tuberculosis or Staphylococcus aureus strains using broth microdilution methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for trifluoromethyl benzamide derivatives?

- Methodology :

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at positions 2, 4, or 5 of the benzamide ring to evaluate steric/electronic effects.

- Bioisosteric Replacement : Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, sulfonamide) to assess potency changes.

- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., Hammett constants) with biological activity .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodology :

- Cross-Validation : Replicate assays in orthogonal models (e.g., cell-free vs. cell-based systems).

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain discrepancies in in vitro vs. in vivo efficacy .

- Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .

Q. How can computational tools predict the binding interactions of this compound with bacterial enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AcpS or PPTase active sites.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., water) to assess binding stability over time .

Q. What biochemical pathways are most likely disrupted by this compound, and how can they be experimentally mapped?

- Methodology :

- Metabolomic Profiling : Use LC-MS/MS to quantify changes in fatty acid biosynthesis intermediates (e.g., malonyl-CoA).

- RNA Sequencing : Identify differentially expressed genes in treated bacterial cultures to pinpoint pathway disruptions .

Q. What safety and regulatory considerations are critical when handling this compound in the lab?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.